molecular formula C9H11F3O3 B8442790 5,5-Diethoxy-1,1,1-trifluoro-pent-3-yn-2-one

5,5-Diethoxy-1,1,1-trifluoro-pent-3-yn-2-one

Cat. No.: B8442790
M. Wt: 224.18 g/mol
InChI Key: OMOQBQMQFDUHNX-UHFFFAOYSA-N
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Description

5,5-Diethoxy-1,1,1-trifluoro-pent-3-yn-2-one is a useful research compound. Its molecular formula is C9H11F3O3 and its molecular weight is 224.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11F3O3

Molecular Weight

224.18 g/mol

IUPAC Name

5,5-diethoxy-1,1,1-trifluoropent-3-yn-2-one

InChI

InChI=1S/C9H11F3O3/c1-3-14-8(15-4-2)6-5-7(13)9(10,11)12/h8H,3-4H2,1-2H3

InChI Key

OMOQBQMQFDUHNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CC(=O)C(F)(F)F)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,3-Diethoxy-1-propyne (10 mL, 70 mmol) was dissolved under argon in THF (200 mL) and cooled to −70° C. Then a 1.6 M solution of n-butyllithium in hexane (48 mL, 77 mmol) was added slowly at −70° C., then allowed to warm to −30° C. and stirred at −30° C. for 30 min, then cooled again to −70° C. Ethyl trifluoroacetate (9.2 mL, 77 mmol) was added in one portion at −70° C. (the temperature rose to −50°) then stirred without cooling until −30° C. was reached, then quenched with sat. NH4Cl solution (20 mL). Extraction: 2×AcOEt, 1× sat. NH4Cl sat., 1× sat. NaCl. Chromatography on silica gel in heptane/ethyl acetate 5:1 afforded 4.94 g (31%) of an orange oil. GC/MS: m/z=223 (M−H).
Quantity
10 mL
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reactant
Reaction Step One
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200 mL
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solvent
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solution
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0 (± 1) mol
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reactant
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48 mL
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reactant
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Quantity
9.2 mL
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reactant
Reaction Step Three
Yield
31%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 3,3-Diethoxy-propyne (0.98 g, 7.64 mmol) in THF (20 ml) was cooled to −78 C under Ar. A solution of n-BuLi (2.0M in cyclohexane, 4.2 ml, 8.40 mmol) was added. After 30 min., Trifluoroacetic acid ethyl ester (1.19 g, 8.40 mmol) was added. After 1 h, the reaction was quenched by dilution with 1N HCl, warmed to room temperature and extracted into EtOAc. The organic layer was washed with brine, dried over sodium sulfate, filtered and evaporated. The residue was purified by flash chromatography (0-40% EtOAc in Hexanes) to give product, 0.51 g (30%).
Quantity
0.98 g
Type
reactant
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Quantity
20 mL
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solvent
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4.2 mL
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reactant
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1.19 g
Type
reactant
Reaction Step Three

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